Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-
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Overview
Description
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 2,3-difluorophenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-difluorobenzoyl chloride with 2-aminopyridine under basic conditions to form the intermediate, which is then cyclized to form the oxazole ring . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. The presence of the difluorophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Industry
In the industrial sector, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,3-Difluorophenyl)oxazole
- 2-(2,4-Difluorophenyl)-4-oxazolyl]pyridine
Uniqueness
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is unique due to the presence of both the pyridine and oxazole rings, which confer distinct chemical and biological properties. The difluorophenyl group enhances its reactivity and stability compared to similar compounds .
Properties
CAS No. |
502422-34-6 |
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Molecular Formula |
C14H8F2N2O |
Molecular Weight |
258.22 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H8F2N2O/c15-10-5-3-4-9(13(10)16)14-18-12(8-19-14)11-6-1-2-7-17-11/h1-8H |
InChI Key |
RJOREFFZIBPFKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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